molecular formula C13H17N3 B1312182 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine CAS No. 893766-33-1

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine

Cat. No.: B1312182
CAS No.: 893766-33-1
M. Wt: 215.29 g/mol
InChI Key: UYBAXMHGHXDYJI-UHFFFAOYSA-N
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Description

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine is a chemical compound characterized by the presence of an imidazole ring substituted with an isopropyl group and a phenylamine moiety

Scientific Research Applications

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

Without specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s a biologically active compound, the imidazole ring could potentially interact with various biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The study of novel imidazole derivatives is an active area of research in medicinal chemistry due to the biological activity of many imidazole-containing compounds . This compound could potentially be studied for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide in the presence of a base such as potassium carbonate.

    Attachment to Phenylamine: The final step involves the nucleophilic substitution reaction where the imidazole derivative is reacted with 4-bromomethylphenylamine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylamine moiety, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated phenylamine derivatives.

Comparison with Similar Compounds

4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine can be compared with other similar compounds:

    Similar Compounds: 2-Isopropyl-imidazole, 4-(1H-Imidazol-1-ylmethyl)-phenylamine, and 2-(2-Isopropyl-imidazol-1-yl)-acetic acid.

    Uniqueness: The presence of both the isopropyl-imidazole and phenylamine moieties in a single molecule makes it unique, providing a distinct set of chemical and biological properties.

Properties

IUPAC Name

4-[(2-propan-2-ylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-10(2)13-15-7-8-16(13)9-11-3-5-12(14)6-4-11/h3-8,10H,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBAXMHGHXDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415457
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893766-33-1
Record name 4-(2-Isopropyl-imidazol-1-ylmethyl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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